

A Technical Guide to the Physicochemical Properties of Crystalline Juniper Camphor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Juniper camphor*

Cat. No.: B15051622

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Juniper camphor, a bicyclic sesquiterpenoid, is a naturally occurring compound predominantly isolated from various species of the *Juniperus* genus, such as *Juniperus ashei* and *Juniperus communis*^[1]. Structurally identified as (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol, it is a colorless crystalline solid with a characteristic camphor-like odor^{[1][2]}. This compound is of significant interest to researchers due to its notable biological activities, including broad-spectrum antimicrobial and nematocidal effects^{[1][2]}. Its physicochemical properties, particularly its moderate hydrophobicity, are crucial for its interaction with biological lipid membranes and inform its potential applications in pharmacology and drug development^[1]. This document provides an in-depth overview of the known physicochemical properties of crystalline **juniper camphor**, details common experimental protocols for their determination, and outlines key biological mechanisms.

Chemical and Structural Profile

The fundamental identity of **juniper camphor** is defined by its molecular structure and chemical identifiers. It belongs to the eudesmane class of sesquiterpenes^[3].

Table 1: Chemical Identification of **Juniper Camphor**

Identifier	Value	Source(s)
IUPAC Name	(1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol	[3]
Synonyms	(+)-Juniper Camphor, Eudesm-7(11)-en-4-ol, Selin-7(11)-en-4 α -ol	[4][5]
CAS Number	473-04-1	[2][5][6][7]
Molecular Formula	C ₁₅ H ₂₆ O	[1][2][3][5]
Molecular Weight	222.37 g/mol	[1][2][3][5]

| InChI Key | STRABSCAWZINIF-RBSFLKMSA-N |[\[3\]](#) |

Physicochemical Properties

The physical and chemical properties of **juniper camphor** dictate its behavior in various systems, which is critical for formulation, delivery, and biological activity studies.

Physical Properties

Table 2: Physical Properties of Juniper Camphor

Property	Value(s)	Source(s)
Appearance	Colorless crystalline solid	[2]
Odor	Characteristic camphor-like, woody, sweet	[2] [5]
Melting Point	165 - 166.5 °C	[2]
Boiling Point	301.4 °C to 315 °C (Predicted/Estimated)	[2] [5] [6]
Density	0.964 ± 0.06 g/cm³ (Predicted)	[2]
Flash Point	105.9 °C to 127.7 °C (Predicted/Estimated)	[2] [5] [6]
Vapor Pressure	0.0006 hPa @ 20°C; 0.0011 hPa @ 25°C (Estimated)	[5]

| Refractive Index | 1.587 (Predicted) |[\[2\]](#) |

Solubility and Partitioning Behavior

Juniper camphor is characterized by its limited aqueous solubility and preference for nonpolar environments, typical of lipophilic sesquiterpenoids[\[3\]](#).

Table 3: Solubility and Partition Coefficient Data for **Juniper Camphor**

Property	Value(s)	Method/Source
Water Solubility	Practically insoluble; 0.089 g/L; 6.592 mg/L @ 25°C	 ALOGPS [4] , Estimated [3] [6]
Solvent Solubility	Soluble in organic solvents (e.g., alcohol, hexane)	[2] [6] [8]
logP (Octanol/Water)	3.51 - 5.123	Varies by prediction model (ChemAxon, ALOGPS, XLogP3-AA) [1] [2] [3] [4] [5] [6]

| pKa (Strongest Basic) | -0.45 (Predicted) | ChemAxon[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **juniper camphor**.

Table 4: Key Spectroscopic Data for **Juniper Camphor**

Technique	Key Signals / Fragments	Interpretation	Source(s)
NMR	δ 1.25 (singlet), δ 4.12 (broad singlet)	Corresponds to isopropylidene methyl groups and the hydroxyl proton, respectively.	[1]
Mass Spectrometry	m/z 204 [M-H ₂ O] ⁺ , m/z 161 [C ₁₀ H ₁₇ O] ⁺	Confirms the loss of a water molecule and subsequent ring reorganization.	[1]

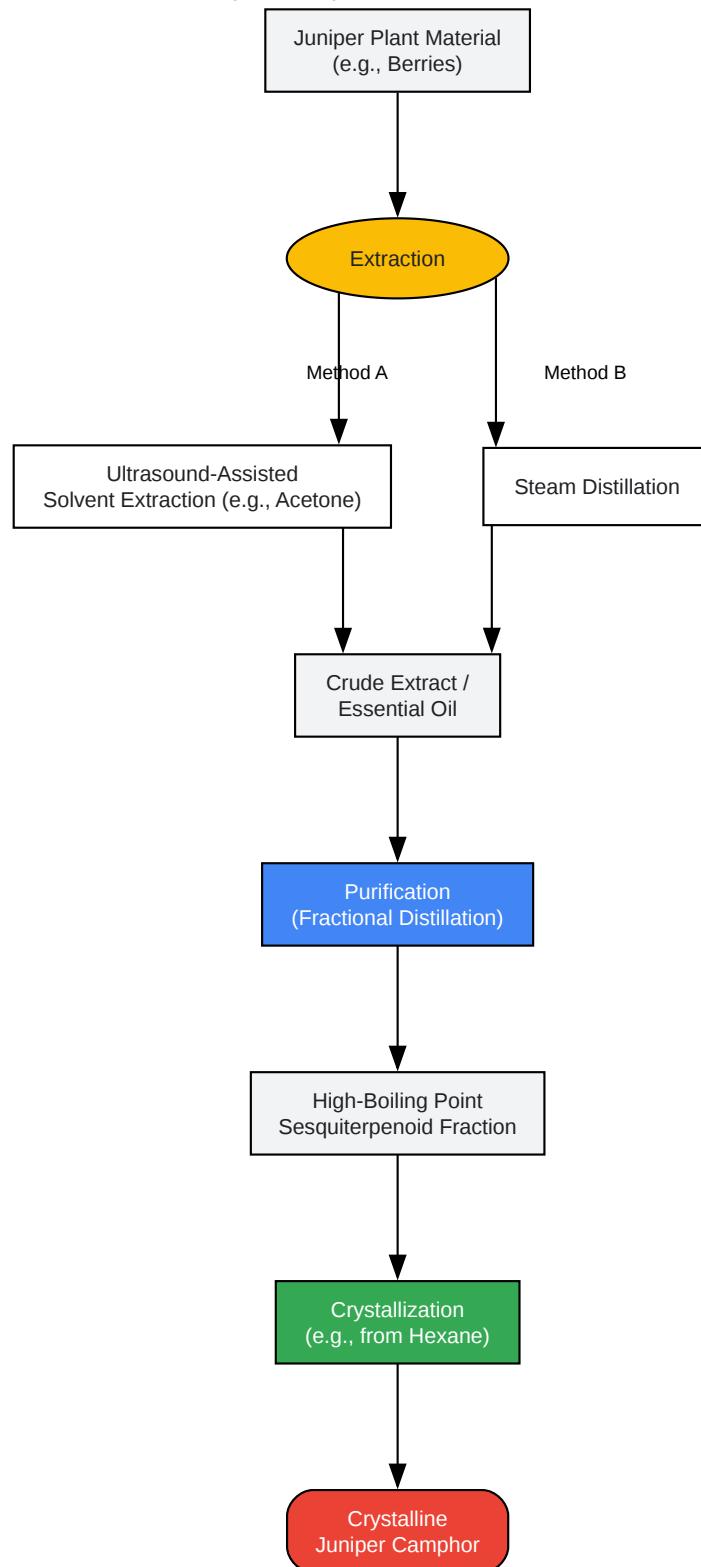
| Gas Chromatography (RI) | 1681 (SE-30, Polydimethyl siloxane columns) | Retention Index for identification in complex mixtures like essential oils. | [9] |

Experimental Protocols

This section details methodologies for the extraction of **juniper camphor** and the determination of its key physicochemical properties.

Extraction and Crystallization of Juniper Camphor

Juniper camphor is typically isolated from the essential oil of juniper species, often from the high-boiling fraction of camphor blue oil[1][10].


Protocol 1: Ultrasound-Assisted Maceration

- Preparation: Grind dried plant material (e.g., juniper berries) to a fine powder.
- Extraction: Suspend the powder in a suitable solvent (acetone has shown high efficiency for sesquiterpenoids) in a flask[1].
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
- Filtration: Filter the mixture to separate the extract from the solid plant residue.
- Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
- Purification: The crude extract can be further purified by fractional distillation to isolate the high-boiling point fraction containing **juniper camphor**[1].
- Crystallization: Dissolve the purified fraction in a minimal amount of a suitable hot solvent (e.g., hexane) and allow it to cool slowly. The crystalline **juniper camphor** will precipitate out and can be collected by filtration.

Protocol 2: Steam Distillation

- Setup: Place fresh or dried juniper plant material in a distillation flask with water.
- Distillation: Heat the flask to generate steam, which passes through the plant material, volatilizing the essential oils.
- Condensation: The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies.
- Separation: Collect the distillate in a separating funnel. The essential oil, being immiscible with water, will form a separate layer and can be collected. Camphor compounds are susceptible to crystallization within the condenser[8].
- Fractionation: The collected essential oil can then be fractionally distilled to isolate **juniper camphor**.

Workflow for Juniper Camphor Extraction and Purification

[Click to download full resolution via product page](#)Workflow for **Juniper Camphor** Extraction and Purification.

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

Protocol 3: Capillary Melting Point Determination

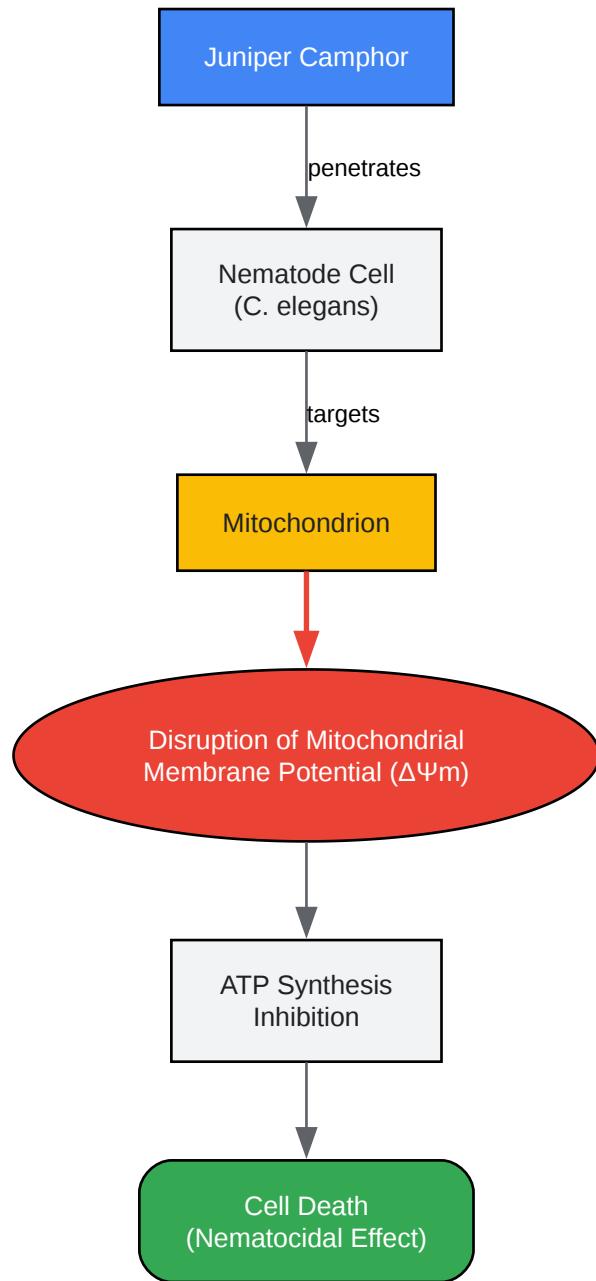
- Sample Preparation: Finely powder a small amount of dry, crystalline **juniper camphor**.
- Loading: Pack a small amount of the powder into a capillary tube, ensuring a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (165°C), then reduce the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional approach for experimentally determining logP.

Protocol 4: Shake-Flask Method for logP

- Preparation: Prepare a solution of **juniper camphor** in 1-octanol. The octanol and water phases should be mutually saturated before the experiment by mixing them and allowing them to separate.
- Partitioning: Add a known volume of the **juniper camphor**/octanol solution to a known volume of the water phase in a separatory funnel.
- Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.


- Separation: Allow the two phases (octanol and water) to separate completely.
- Quantification: Carefully separate the two phases. Determine the concentration of **juniper camphor** in each phase using a suitable analytical technique (e.g., GC-MS, HPLC-UV).
- Calculation: Calculate logP using the formula: $\log P = \log_{10}(\text{Concentration in Octanol}) / \text{Concentration in Water})$.

Biological Activities and Putative Mechanisms

Juniper camphor demonstrates significant biological activity, which is an area of active research.

- Antimicrobial Activity: It exhibits broad-spectrum antimicrobial effects, with reported Minimum Inhibitory Concentrations (MICs) of 62.5 $\mu\text{g}/\text{mL}$ against both *Staphylococcus aureus* and *Escherichia coli*[1].
- Nematocidal Activity: The compound is effective against the nematode *Caenorhabditis elegans*, with a reported LC₅₀ of 45 $\mu\text{g}/\text{mL}$ [1]. This activity is attributed to the disruption of the mitochondrial membrane potential, a critical process for cellular energy production and survival[1].

Proposed Mechanism of Nematocidal Activity

[Click to download full resolution via product page](#)

Proposed Mechanism of Nematocidal Activity.

Conclusion

Crystalline **juniper camphor** is a well-characterized sesquiterpenoid with distinct physicochemical properties that underpin its biological activity. Its high lipophilicity ($\log P > 4.0$) and specific crystalline structure are key to its function. The data and protocols summarized in

this guide provide a foundational resource for professionals in natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound. Standardized experimental methodologies are crucial for ensuring the reproducibility and accuracy of data across different studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Juniper camphor (53840-55-4) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy (+)-Juniper Camphor [smolecule.com]
- 4. Showing Compound Juniper camphor (FDB007804) - FooDB [foodb.ca]
- 5. scent.vn [scent.vn]
- 6. juniper camphor, 473-04-1 [thegoodscentscompany.com]
- 7. juniper camphor | 473-04-1 [chemicalbook.com]
- 8. sonora.tamu.edu [sonora.tamu.edu]
- 9. Yuniper camphor [webbook.nist.gov]
- 10. Juniper camphor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Crystalline Juniper Camphor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15051622#physicochemical-properties-of-crystalline-juniper-camphor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com